

6-Hydroxynaloxone-D3 certificate of analysis

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Compound of Interest

Compound Name: 6-Hydroxynaloxone-D3

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6-Hydroxynaloxone-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Hydroxynaloxone-D3**, a deuterated analog of 6-Hydroxynaloxone. This document outlines its physicochemical properties, analytical data, and the experimental protocols for its characterization. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for **6-Hydroxynaloxone-D3**. This information is critical for its use as a reference standard in analytical and research applications.

Parameter	Specification	Method
Chemical Name	17-(Allyl-d3)-4,5 α -epoxy-3,14-dihydroxymorphinan-6-one	-
Molecular Formula	C ₁₉ H ₁₈ D ₃ NO ₄	Mass Spectrometry
Molecular Weight	330.39 g/mol	Mass Spectrometry
Purity (HPLC)	≥98%	High-Performance Liquid Chromatography
Isotopic Enrichment	≥99% Deuterium	Mass Spectrometry / NMR
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in Methanol, DMSO	-
Storage	-20°C, protect from light	-

Experimental Protocols

Detailed methodologies for the key experiments performed to certify the quality and purity of **6-Hydroxynaloxone-D3** are provided below.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of **6-Hydroxynaloxone-D3**.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.

- Injection Volume: 10 μ L.
- Column Temperature: 30°C.

Procedure:

- A standard solution of **6-Hydroxynaloxone-D3** is prepared in methanol at a concentration of 1 mg/mL.
- The HPLC system is equilibrated with the mobile phase.
- The sample is injected, and the chromatogram is recorded.
- Purity is calculated based on the area percentage of the principal peak.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and isotopic enrichment of **6-Hydroxynaloxone-D3**.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).

Procedure:

- The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused into the mass spectrometer.
- Mass spectra are acquired in positive ion mode.
- The monoisotopic mass of the protonated molecule $[M+H]^+$ is measured and compared with the theoretical mass.
- The isotopic distribution is analyzed to confirm the level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and assess isotopic purity.

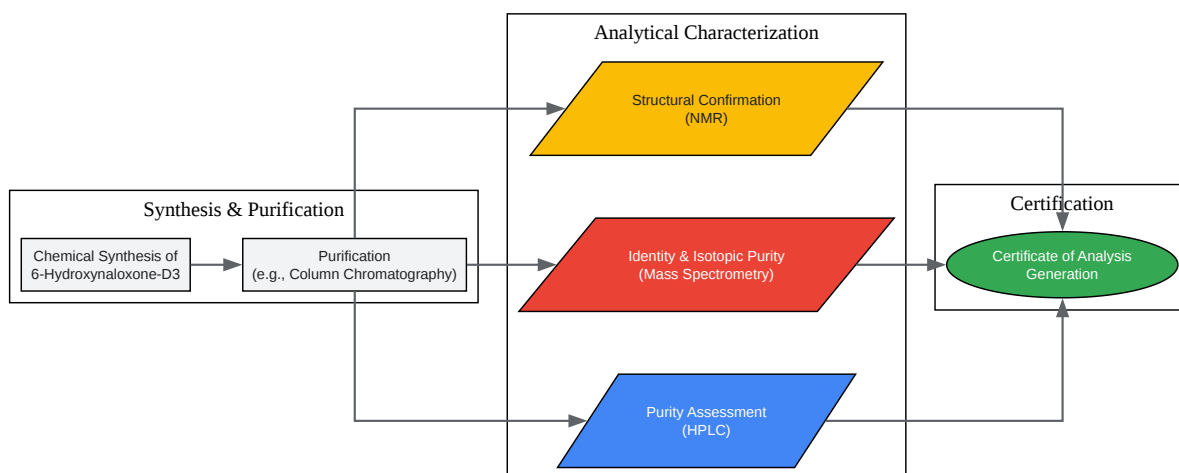
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- The sample is dissolved in a deuterated solvent (e.g., DMSO- d_6).
- 1H and ^{13}C NMR spectra are acquired.
- The absence or significant reduction of signals corresponding to the protons on the allyl group confirms deuteration.
- The overall spectral data is compared with the expected structure of 6-Hydroxynaloxone.

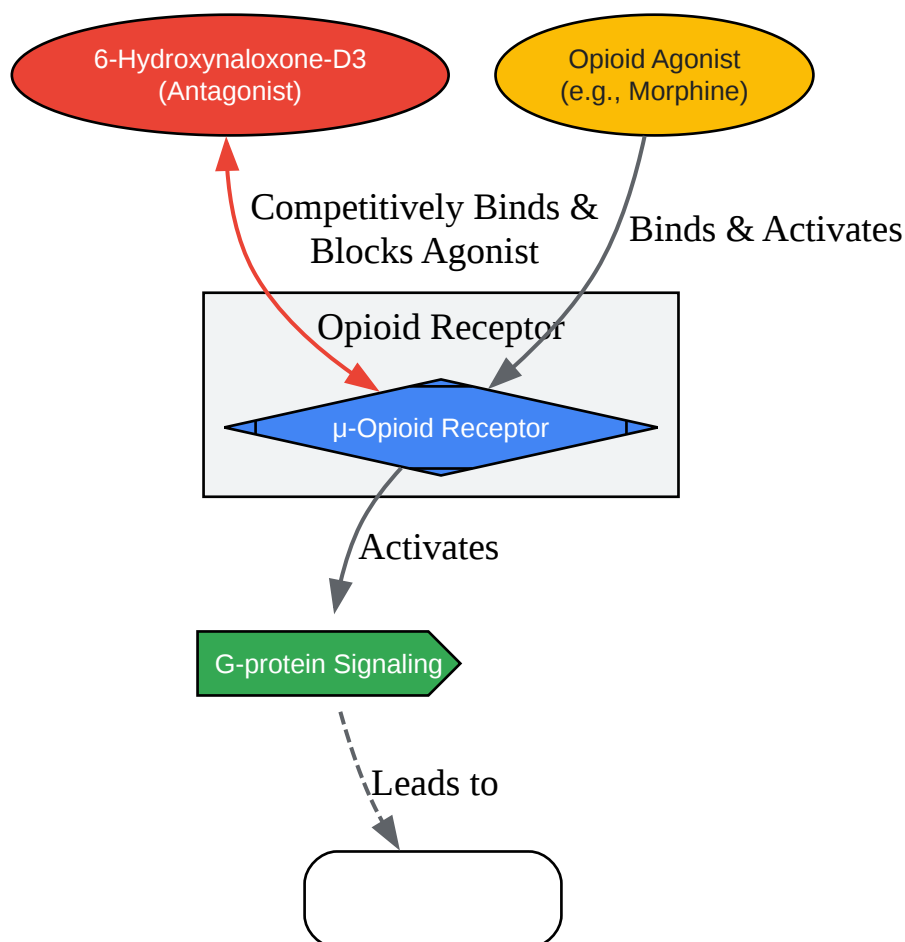
Visualizations

The following diagrams illustrate the analytical workflow for the certification of **6-Hydroxynaloxone-D3** and its interaction with opioid receptors.



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Caption: Analytical workflow for **6-Hydroxynaloxone-D3** characterization.



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Caption: **6-Hydroxynaloxone-D3** antagonism at the μ -opioid receptor.

Naloxone and its metabolites, including 6-hydroxynaloxone, act as competitive antagonists at opioid receptors.[1] They bind to these receptors with high affinity, thereby blocking the effects of opioid agonists like morphine and fentanyl. The primary interaction is with the μ -opioid receptor, which is a key target for analgesia but also mediates the adverse effects of opioids.[2] [3] By occupying the receptor binding site, 6-hydroxynaloxone prevents the downstream signaling cascade that is normally initiated by opioid agonists, which involves G-protein activation and subsequent modulation of intracellular pathways.[4] This antagonistic action is crucial for reversing opioid-induced respiratory depression and other central nervous system effects.

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